![molecular formula C17H25N3O3 B2481965 Methyl 4-((3-phenethylureido)methyl)piperidine-1-carboxylate CAS No. 1235370-06-5](/img/structure/B2481965.png)
Methyl 4-((3-phenethylureido)methyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Piperidine derivatives are a focus of significant research interest due to their diverse chemical reactions, molecular structures, and potential applications in pharmaceuticals and material science. The specific compound "Methyl 4-((3-phenethylureido)methyl)piperidine-1-carboxylate" likely shares common characteristics with other piperidine derivatives in terms of synthesis methods, molecular structure, and chemical and physical properties.
Synthesis Analysis
The synthesis of piperidine derivatives often involves multi-step reactions, including one-pot methods, to introduce various functional groups that modify the molecule's properties. For example, Khan et al. (2013) described the synthesis of a piperidine derivative using a one-pot three-component reaction, highlighting the efficiency of such methods in creating complex molecules (Khan et al., 2013).
Molecular Structure Analysis
The molecular and crystal structures of piperidine derivatives can be characterized by techniques such as X-ray crystallography. The study by Khan et al. (2013) detailed the crystal and molecular structure of a piperidine derivative, emphasizing the role of hydrogen bonding and C-H…π interactions in stabilizing the molecular structure (Khan et al., 2013).
Chemical Reactions and Properties
Piperidine derivatives undergo various chemical reactions, including substitutions and additions, to yield new compounds with different properties. The work by Galenko et al. (2015) on the synthesis of methyl 4-aminopyrrole-2-carboxylates from 5-methoxyisoxazoles and pyridinium ylides via a relay catalytic cascade reaction illustrates the complexity of reactions involving piperidine derivatives (Galenko et al., 2015).
Physical Properties Analysis
The physical properties of piperidine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and functional groups. The study by Girish et al. (2008) on the crystal structure of a piperidine derivative provides insight into how molecular conformation affects physical properties (Girish et al., 2008).
Chemical Properties Analysis
Chemical properties, including reactivity and stability, are crucial for understanding the behavior of piperidine derivatives in various environments and reactions. The research by Nath et al. (2016) on the synthesis and properties of chloro-diorganotin(IV) complexes of a piperidine derivative highlights the compound's reactivity and potential applications (Nath et al., 2016).
Safety and Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “Methyl 4-((3-phenethylureido)methyl)piperidine-1-carboxylate”, is an important task of modern organic chemistry .
properties
IUPAC Name |
methyl 4-[(2-phenylethylcarbamoylamino)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-23-17(22)20-11-8-15(9-12-20)13-19-16(21)18-10-7-14-5-3-2-4-6-14/h2-6,15H,7-13H2,1H3,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBHWLWERPNPGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)NCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.